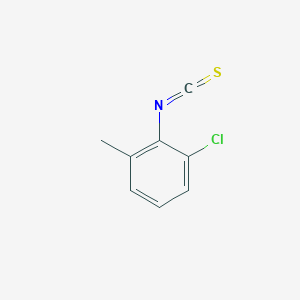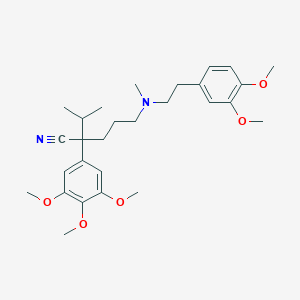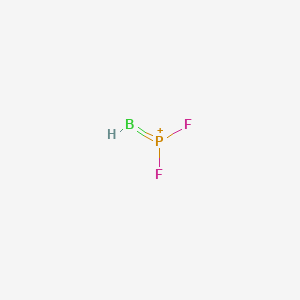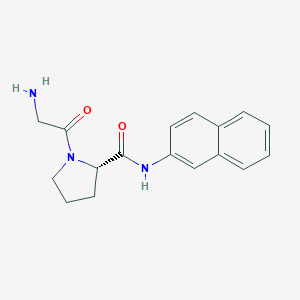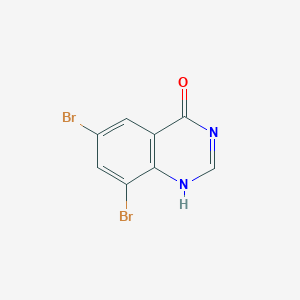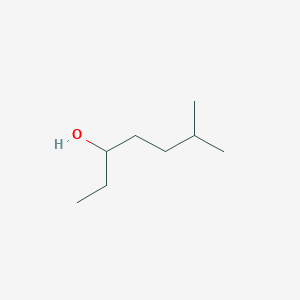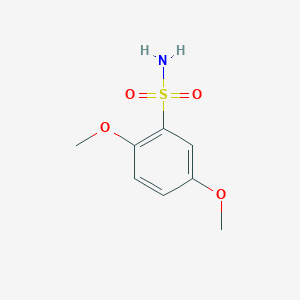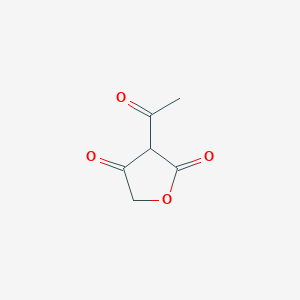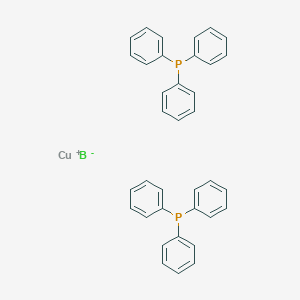
Bis(triphenylphosphine)copper tetrahydroborate
説明
Bis(triphenylphosphine)copper(I) tetrahydroborate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound typically features a copper(I) center coordinated to a tetrahydroborate anion (BH4-) and two triphenylphosphine (PPh3) ligands. The coordination environment around the copper center is often tetrahedral, with the BH4- acting as a bidentate ligand through its hydrogen atoms .
Synthesis Analysis
The synthesis of bis(triphenylphosphine)copper(I) tetrahydroborate and related complexes involves the reaction of a copper(I) salt with triphenylphosphine and a borohydride source. For instance, the synthesis of bis(triphenylphosphine)copper(I) cyanoborohydride is achieved by treating copper(II) sulfate or copper(I) chloride with an excess of triphenylphosphine and sodium cyanoborohydride in ethanol . Similar synthetic strategies are employed for other copper(I) complexes with different ligands and counterions .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of bis(triphenylphosphine)copper(I) tetrahydroborate complexes. These studies reveal that the copper(I) ion is typically in a distorted tetrahedral coordination environment. The P-Cu-P bond angles can vary depending on the ligands involved, with some complexes showing significant distortion from the ideal tetrahedral angle . The tetrahydroborate ligand is bound to copper through two hydrogen atoms in a bidentate fashion, and in some cases, intramolecular and intermolecular π-stacking interactions are observed between aryl groups of the coordinated phosphine ligands .
Chemical Reactions Analysis
Bis(triphenylphosphine)copper(I) tetrahydroborate is known for its reducing properties. It can selectively reduce carbonyl compounds to alcohols in the presence of acid catalysts, with excellent yields and high stereoselectivity. Notably, α,β-unsaturated aldehydes are reduced regioselectively, and in mixtures of aldehydes and ketones, aldehydes may be reduced preferentially . This selectivity makes it a valuable reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(triphenylphosphine)copper(I) tetrahydroborate complexes are influenced by their molecular structure. These compounds are generally non-hydroscopic solids with varying melting points depending on the specific complex . They are soluble in organic solvents such as acetone, chloroform, and tetrahydrofuran (THF), but insoluble in water, ethanol, and ether . The complexes have been characterized using various spectroscopic techniques, including IR, UV, NMR, and mass spectrometry, which provide insights into their electronic structure and stability .
科学的研究の応用
Carbonyl Compound Reduction : Bis(triphenylphosphine)copper(I) tetrahydroborate is used for the selective reduction of carbonyl compounds to alcohols in acidic conditions. This reduction process is highly stereoselective and regioselective, particularly effective in reducing α,β-unsaturated aldehydes. It can preferentially reduce aldehydes in the presence of ketones, showcasing its chemoselectivity (Fleet & Harding, 1981).
Direct Reductive Amination : This compound is utilized in direct reductive amination of carbonyl compounds. Acting as a novel reducing agent in the presence of sulfamic acid, it chemoselectively reduces the imine moiety without affecting other reducible functionalities like chloro, nitro, cyano, and methoxy groups (Bhanushali et al., 2007).
Synthesis of Metallaboranes : The compound is used in preparing metallaboranes by treating salts of certain anions with bis(triphenylphosphine)copper(I) tetrahydroborate. These metallaboranes exhibit interesting fluxional behaviors in solution and display unique interactions between metal and borane (Meina & Morris, 1985).
Phosphine Displacement Reactions : It participates in displacement reactions with alkyl-substituted 1,10-phenanthrolines, leading to the formation of complexes that have been characterized spectroscopically. These reactions highlight its utility in forming diverse coordination compounds (Potter & James, 1993).
Crystal and Molecular Structure Analysis : Bis(triphenylphosphine)copper(I) tetrahydroborate is also significant in crystallography for analyzing the structure of copper(I) complexes. Its role in elucidating geometries and bond interactions in various copper(I) complexes is critical (Green et al., 1984).
π-Stacking Motifs in Crystal Structures : This compound's crystal and molecular structures reveal insights into π-stacking interactions in bis(phosphine) copper(I) tetrahydroborate complexes. The studies contribute to understanding the molecular arrangements and interactions in such complexes (Lueckheide et al., 2013).
Electrochemical Synthesis : It is used in the electrochemical synthesis of copper complexes, showcasing its versatility as a reagent in synthesizing novel copper(I)–copper(II) complexes (Bott et al., 1998).
Safety And Hazards
特性
InChI |
InChI=1S/2C18H15P.B.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;/q;;-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWVDHHQBRQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BCuP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955585 | |
| Record name | Copper(1+) tetrahydroborate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triphenylphosphine)copper(I) borohydride | |
CAS RN |
34010-85-0, 16903-61-0 | |
| Record name | Copper(1+) tetrahydroborate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper bis(trimethylphosphine)(tetrahydroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



